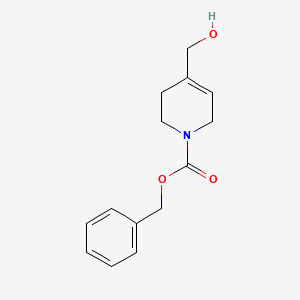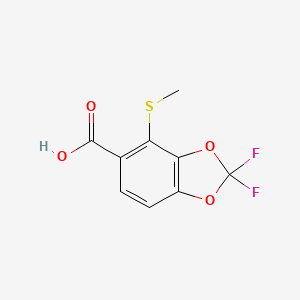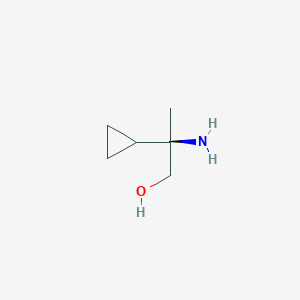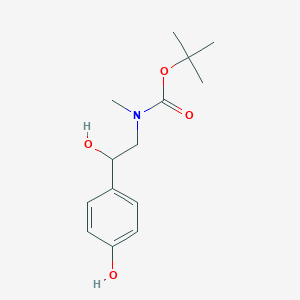
benzyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of benzyl alcohol with 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid. This reaction is often catalyzed by an acid or base to facilitate esterification. Common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Benzyl alcohol
- 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid
- Benzyl acetate
Comparison: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of both a benzyl group and a tetrahydropyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, benzyl alcohol lacks the tetrahydropyridine ring, while 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid does not have the benzyl group. Benzyl acetate, on the other hand, has a different ester linkage and lacks the tetrahydropyridine ring.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
benzyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-6,16H,7-11H2 |
InChIキー |
DRWUUXVKYWMARL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1CO)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B13502763.png)





![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)


![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


amine](/img/structure/B13502850.png)
